1-Bromo-3-chloro-3-methyl-2-butanone
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Overview
Description
1-Bromo-3-chloro-3-methyl-2-butanone is a synthetic organic compound first synthesized in 1955. It is known for its unique structure, which includes both bromine and chlorine atoms attached to a butanone backbone. This compound is utilized in various chemical reactions and has applications in multiple scientific fields.
Scientific Research Applications
1-Bromo-3-chloro-3-methyl-2-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Safety and Hazards
Inhalation of vapors or dust from “1-Bromo-3-chloro-3-methyl-2-butanone” is extremely irritating. It may cause burning of eyes and lachrymation (flow of tears). It may also cause coughing, difficult breathing, and nausea. Brief exposure effects last only a few minutes. Exposure in an enclosed area may be very harmful .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and activity .
Mode of Action
It’s known that halogenated compounds like this can participate in various chemical reactions, such as nucleophilic substitution and free radical reactions . These reactions can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Halogenated compounds are often involved in metabolic pathways, where they can act as inhibitors or activators of certain enzymes .
Pharmacokinetics
Similar compounds are known to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Halogenated compounds can cause a variety of effects at the molecular and cellular level, including changes in enzyme activity, alterations in cell signaling, and disruptions in membrane integrity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-3-chloro-3-methyl-2-butanone. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability . For example, the compound has a boiling point of 164 °C and a flash point of 56 °C , indicating that it can be volatile at high temperatures.
Preparation Methods
The synthesis of 1-Bromo-3-chloro-3-methyl-2-butanone typically involves the reaction of 3-chloro-3-methyl-2-butanone with bromine under controlled conditions. The reaction is carried out at low temperatures to prevent the formation of isomers . The industrial production method involves the use of bromine and a suitable solvent, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
1-Bromo-3-chloro-3-methyl-2-butanone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Reagents and Conditions: Common reagents include bases, acids, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield a variety of substituted butanones.
Comparison with Similar Compounds
1-Bromo-3-chloro-3-methyl-2-butanone can be compared with similar compounds such as:
3-Bromo-2-butanone: Similar in structure but lacks the chlorine atom.
3-Chloro-2-butanone: Similar in structure but lacks the bromine atom.
1-Bromo-3-methyl-2-butene: Contains a double bond and lacks the chlorine atom.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of both bromine and chlorine atoms.
Properties
IUPAC Name |
1-bromo-3-chloro-3-methylbutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrClO/c1-5(2,7)4(8)3-6/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUTVTHQFQALDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CBr)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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